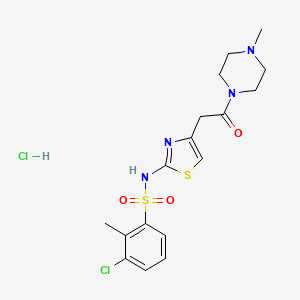

BVT-2733 hydrochloride

描述

属性

IUPAC Name |

3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQOVTXLJDVTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BVT-2733 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for BVT-2733 hydrochloride, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is compiled from preclinical studies and is intended to guide further research and development efforts.

Core Mechanism of Action: Inhibition of 11β-HSD1

BVT-2733 is a potent and selective, non-steroidal small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] The primary function of 11β-HSD1 is to convert inert cortisone (B1669442) (in humans) or 11-dehydrocorticosterone (B106187) (in rodents) into their active forms, cortisol and corticosterone (B1669441), respectively.[2][3] This enzymatic reaction serves as a critical intracellular control point, amplifying glucocorticoid receptor (GR) signaling within specific tissues, most notably the liver, adipose tissue, and bone.[2][3][4]

By selectively inhibiting the reductase activity of 11β-HSD1, BVT-2733 effectively reduces the intracellular concentration of active glucocorticoids in target tissues. This attenuation of local glucocorticoid action, without significantly altering systemic circulating levels, forms the basis of its therapeutic effects.[3][5] A glucocorticoid receptor antagonist, RU486, has been shown to produce similar effects, confirming that the downstream actions of BVT-2733 are mediated through the glucocorticoid receptor pathway.[3]

Key Therapeutic Applications and Associated Pathways

The inhibition of 11β-HSD1 by BVT-2733 has demonstrated significant therapeutic potential in preclinical models of metabolic disease, inflammation, and osteoporosis.

Attenuation of Obesity and Metabolic Syndrome

Obesity is associated with an amplification of glucocorticoid action within adipose tissue, contributing to adipocyte hypertrophy and metabolic dysregulation.[2] BVT-2733 intervenes in this process, leading to improved metabolic homeostasis.

Mechanism & Signaling: In diet-induced obese mice, BVT-2733 treatment leads to decreased body weight, enhanced glucose tolerance, and improved insulin (B600854) sensitivity.[2][5][6] The compound reduces food intake while preventing the typical concomitant reduction in lean body mass and energy expenditure seen with caloric restriction alone.[7] This suggests a dual benefit of appetite suppression and maintenance of metabolic rate.

Furthermore, BVT-2733 favorably modulates the expression of adipokines, key signaling molecules secreted by adipose tissue. It up-regulates the expression of beneficial adipokines like adiponectin and vaspin while down-regulating pro-inflammatory ones such as resistin and leptin.[2] By reducing local corticosterone synthesis in adipose tissue, BVT-2733 also decreases the flux of free fatty acids (FFAs) to the liver, thereby attenuating hepatic steatosis (fatty liver).[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 7. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 reduces food intake and weight gain but maintains energy expenditure in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

BVT-2733 Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BVT-2733 hydrochloride is a potent, selective, and orally active non-steroidal small molecule inhibitor.[1][2] Extensive research has identified its primary molecular target as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3][4][5] This enzyme plays a crucial role in local glucocorticoid metabolism, and its inhibition by BVT-2733 has shown therapeutic potential in preclinical models of metabolic disorders and inflammation.[5][6][7] This document provides a comprehensive overview of BVT-2733's target enzyme, its mechanism of action, supporting quantitative data, and detailed experimental protocols.

Primary Enzymatic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The principal target of this compound is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5] 11β-HSD1 is a microsomal enzyme that is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[3][8][9] Its primary function is the conversion of hormonally inactive cortisone (B1669442) to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action.[3][8][9][10]

This intracellular modulation of glucocorticoid levels is critical in various physiological processes. Overactivity of 11β-HSD1 has been implicated in the pathophysiology of several conditions, including obesity, metabolic syndrome, type 2 diabetes, and inflammation.[3][7][10][11] By inhibiting 11β-HSD1, BVT-2733 effectively reduces the intracellular concentration of active glucocorticoids in target tissues, offering a promising therapeutic strategy for these conditions.[4][6][8]

Quantitative Data: Inhibitory Potency of BVT-2733

The inhibitory activity of BVT-2733 against 11β-HSD1 has been quantified, demonstrating a notable species-specific potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 Value | Reference |

| 11β-HSD1 | Mouse | 96 nM | [1][2] |

| 11β-HSD1 | Human | 3341 nM | [1][2] |

Signaling Pathway: Glucocorticoid Activation and Inflammatory Response

BVT-2733 exerts its effects by intervening in the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of 11β-HSD1 and the point of intervention for BVT-2733.

Experimental Protocols

In Vivo Study: Attenuation of Diet-Induced Obesity in Mice

This protocol details an experiment to evaluate the efficacy of BVT-2733 in a diet-induced obesity mouse model.[6][7][12]

Methodology:

-

Male C57BL/6J mice are fed a high-fat diet (HFD) for 24 weeks to induce obesity.[6][7]

-

The obese mice are then randomly assigned to two groups: a control group receiving a vehicle and a treatment group receiving BVT-2733.[6][7]

-

BVT-2733 is administered orally at a dose of 100 mg/kg daily for four weeks.[6][7]

-

Throughout the treatment period, parameters such as body weight, glucose tolerance (via intraperitoneal glucose tolerance test), and insulin sensitivity are monitored.[6][7]

-

At the end of the study, adipose tissue is collected for further analysis, including the quantification of inflammatory gene expression (e.g., MCP-1, TNF-α) and assessment of macrophage infiltration via immunohistochemistry for F4/80.[6][7][12]

In Vitro Study: Inhibition of Inflammatory Gene Expression

This protocol describes an in vitro experiment to assess the direct effect of BVT-2733 on inflammatory gene expression in macrophages.[7][12]

Methodology:

-

Murine macrophage cell line J774A.1 is cultured under standard conditions.[7][12]

-

To induce an inflammatory response, the cells are stimulated with either palmitate (PA) or lipopolysaccharide (LPS).[7][12]

-

Concurrently with the inflammatory stimulus, the cells are treated with varying concentrations of BVT-2733 (e.g., 25-100 µM) for 24 hours.[7]

-

Following treatment, the expression of pro-inflammatory genes is quantified. This includes measuring the mRNA levels of monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[7][12]

-

The protein levels of MCP-1 and IL-6 secreted into the cell culture medium are measured by enzyme-linked immunosorbent assay (ELISA).[12]

Conclusion

This compound is a well-characterized inhibitor of 11β-HSD1. Its ability to selectively block the intracellular regeneration of active glucocorticoids makes it a valuable tool for researching the roles of this enzyme in metabolic and inflammatory diseases. The preclinical data strongly support its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. mdpi.com [mdpi.com]

- 10. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

BVT-2733: A Deep Dive into the Selective Inhibition of 11β-HSD1

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BVT-2733 is a potent and selective, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone (B1669442) to active cortisol in humans (and 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents). By amplifying intracellular glucocorticoid concentrations in key metabolic tissues such as the liver and adipose tissue, 11β-HSD1 is implicated in the pathophysiology of numerous metabolic disorders. The targeted inhibition of this enzyme by compounds like BVT-2733 presents a promising therapeutic strategy for conditions including metabolic syndrome, obesity, and type 2 diabetes. This technical guide provides a comprehensive overview of BVT-2733, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

BVT-2733 exerts its therapeutic effects by selectively binding to and inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of inactive glucocorticoids to their active counterparts, thereby dampening the local glucocorticoid signaling in target tissues. This tissue-specific modulation of glucocorticoid activity is key to the therapeutic potential of 11β-HSD1 inhibitors, as it avoids the systemic side effects associated with global glucocorticoid receptor antagonism.

Quantitative Data

The inhibitory potency and selectivity of BVT-2733 have been characterized in various in vitro assays. A summary of the available quantitative data is presented below for easy comparison.

| Parameter | Species | Value | Reference |

| IC₅₀ | Mouse 11β-HSD1 | 96 nM | [1] |

| Human 11β-HSD1 | 3341 nM | [1] | |

| Ki | Mouse 11β-HSD1 | 1 µM (1000 nM) | |

| Selectivity | Over 11β-HSD2 (mouse) | At least 30-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of BVT-2733 and other 11β-HSD1 inhibitors.

11β-HSD1 Enzyme Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the in vitro potency of inhibitors against 11β-HSD1.

Materials:

-

Recombinant human or mouse 11β-HSD1 enzyme

-

NADPH (cofactor)

-

Cortisone (substrate)

-

BVT-2733 or other test compounds

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

-

Scintillation fluid or appropriate detection reagents

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the recombinant 11β-HSD1 enzyme.

-

Add varying concentrations of BVT-2733 (typically in DMSO, with a final concentration not exceeding 1%) to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the substrate, cortisone (often radiolabeled, e.g., [³H]cortisone).

-

Incubate the plate at 37°C for a predetermined time, allowing the enzymatic conversion of cortisone to cortisol to proceed.

-

Terminate the reaction (e.g., by adding a stop solution or placing on ice).

-

Separate the product (cortisol) from the substrate (cortisone) using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of converted cortisol. If using a radiolabeled substrate, this can be done using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BVT-2733 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based 11β-HSD1 Activity Assay

This assay measures the ability of an inhibitor to block 11β-HSD1 activity within a cellular context.

Materials:

-

A suitable cell line overexpressing 11β-HSD1 (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

Cortisone

-

BVT-2733 or other test compounds

-

ELISA kit for cortisol detection or LC-MS/MS for quantification

Procedure:

-

Seed the 11β-HSD1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of BVT-2733 for a specified period (e.g., 1 hour).

-

Add cortisone to the cell culture medium to serve as the substrate for the intracellular 11β-HSD1.

-

Incubate for a defined period (e.g., 4-24 hours) to allow for the conversion of cortisone to cortisol.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition at each concentration of BVT-2733 and determine the EC₅₀ value.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

This protocol describes a typical in vivo experiment to evaluate the efficacy of BVT-2733 in a mouse model of obesity and metabolic syndrome.[2][3]

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Obesity is induced by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks).

-

A control group is maintained on a standard chow diet.

Drug Administration:

-

BVT-2733 is administered orally, often by gavage.

-

A common dosage is 100 mg/kg body weight, administered once or twice daily.[1]

-

The treatment duration can vary, with studies often lasting for several weeks (e.g., 4 weeks).[2][3]

-

A vehicle control group (e.g., saline or a specific formulation vehicle) is run in parallel.

Outcome Measures:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like DEXA scans.

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) to assess insulin sensitivity.

-

Plasma Parameters: Collect blood samples to measure plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory markers.

-

Tissue Analysis: At the end of the study, harvest tissues such as liver and adipose tissue for further analysis, including gene expression (e.g., by RT-PCR) and protein levels (e.g., by Western blot).

Western Blot Analysis for 11β-HSD1 and Inflammatory Proteins

This protocol details the steps for quantifying protein expression levels in tissue or cell lysates.

Procedure:

-

Protein Extraction: Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-11β-HSD1, anti-TNF-α, or anti-MCP-1).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes in tissues.

Procedure:

-

RNA Extraction: Isolate total RNA from tissue samples (e.g., adipose tissue) using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for Mcp-1 and Tnf-α), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Analysis: Monitor the amplification of the target genes in real-time. Determine the relative expression levels of the target genes by normalizing to a housekeeping gene (e.g., β-actin or Gapdh) using the ΔΔCt method.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to BVT-2733 and its mechanism of action.

Caption: 11β-HSD1 Signaling Pathway and Inhibition by BVT-2733.

Caption: Experimental Workflow for Evaluating BVT-2733.

Caption: Logical Relationship of BVT-2733's Therapeutic Effects.

References

An In-depth Technical Guide to BVT-2733 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to BVT-2733 hydrochloride, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended to support research and development efforts in the fields of metabolic disease, inflammation, and related therapeutic areas.

Chemical Structure and Properties

BVT-2733 is a non-steroidal, small molecule inhibitor of 11β-HSD1.[1] The hydrochloride salt, this compound, is often used in research settings.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide[2] |

| Synonyms | BVT 2733, BVT2733, BVT.2733[2][3] |

| CAS Number (BVT-2733) | 376640-41-4[2] |

| CAS Number (BVT-2733 HCl) | 376641-65-5[4] |

| Chemical Formula (BVT-2733) | C17H21ClN4O3S2[2] |

| Chemical Formula (BVT-2733 HCl) | C17H22Cl2N4O3S2[4] |

| Molecular Weight (BVT-2733) | 428.95 g/mol [2] |

| Molecular Weight (BVT-2733 HCl) | 465.42 g/mol [4] |

| SMILES | CN1CCN(C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=C(C)C=CC=C3Cl)CC1[2] |

| InChI Key | YDPRNGAPPNPYQQ-UHFFFAOYSA-N[2] |

Physical Properties:

| Property | Value |

| Appearance | Solid Powder[3] |

| Solubility | Soluble in DMSO, not in water[3] |

| Purity | ≥98%[3] |

Mechanism of Action and Biological Activity

BVT-2733 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in specific tissues.[5] By inhibiting 11β-HSD1, BVT-2733 reduces local glucocorticoid concentrations, leading to a variety of therapeutic effects.

The biological activities of BVT-2733 include:

-

Anti-obesity effects: BVT-2733 has been shown to attenuate obesity and cause rapid weight loss in diet-induced obese mice.[6][7]

-

Anti-inflammatory effects: The compound exhibits anti-inflammatory properties, partly through the inhibition of the NF-κB and NLRP1 inflammasome signaling pathways.[2][3] It has been shown to ameliorate inflammation in various models, including collagen-induced arthritis.[8]

-

Metabolic regulation: BVT-2733 improves glucose tolerance and insulin (B600854) sensitivity.[6][7]

-

Protection of osteoblasts: It protects osteoblasts from dysfunction induced by endogenous glucocorticoids.[2][5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of BVT-2733.

Table 1: In Vitro Potency

| Target | Species | IC50 | Reference |

| 11β-HSD1 | Mouse | 96 nM | [1][4] |

| 11β-HSD1 | Human | 3341 nM | [1][4] |

Table 2: In Vivo Efficacy in Diet-Induced Obese Mice

| Parameter | Treatment | Dosage | Duration | Outcome | Reference |

| Body Weight | BVT-2733 | 100 mg/kg (orally) | 4 weeks | Significant decrease | [6][7] |

| Glucose Tolerance | BVT-2733 | 100 mg/kg (orally) | 4 weeks | Improved | [6][7] |

| Insulin Levels | BVT-2733 | 100 mg/kg (orally) | 4 weeks | Improved | [6][7] |

| Adipose Tissue Macrophage Infiltration | BVT-2733 | 100 mg/kg (orally) | 4 weeks | Decreased | [6][7] |

| Hepatic Steatosis | BVT-2733 | 50 mg/kg/day (IP injection) | 30 days | Attenuated | [9] |

Table 3: Effects on Gene and Protein Expression

| Cell Type | Stimulus | Treatment | Concentration | Effect | Reference |

| J774A.1 Macrophages | Palmitate (PA) or LPS | BVT-2733 | 25-100 µM | Attenuated mRNA levels of MCP-1 and IL-6 | [7] |

| 3T3-L1 Preadipocytes | Palmitate (PA) or LPS | BVT-2733 | 50-100 µM | Attenuated mRNA levels of MCP-1 and IL-6 | [10] |

| THP-1 Cells | LPS | BVT-2733 | 100 µM | Decreased mRNA expression of IL-1β, IL-6, IL-8, IL-10, COX-2 | [8] |

| Differentiated 3T3-L1 Adipocytes | Palmitate (PA) | BVT-2733 | 100 µM | Reduced MCP-1 expression | [3] |

Experimental Protocols

Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of BVT-2733 on obesity and metabolic parameters.

Methodology:

-

C57BL/6J mice are fed a high-fat diet (HFD) for 24 weeks to induce obesity.[7]

-

A control group is fed a normal chow diet.[7]

-

After the induction period, HFD-fed mice are orally administered BVT-2733 (e.g., 100 mg/kg) or a vehicle control daily for 4 weeks.[7]

-

Body weight, glucose tolerance (via intraperitoneal glucose tolerance test), and plasma insulin levels are monitored throughout the study.[7]

-

At the end of the treatment period, adipose tissue is collected for analysis of macrophage infiltration and gene expression.[7]

In Vitro Macrophage Inflammation Assay

Objective: To assess the anti-inflammatory effects of BVT-2733 on cultured macrophages.

Methodology:

-

Murine macrophage cell line J774A.1 is cultured under standard conditions.[7]

-

Cells are stimulated with an inflammatory agent such as palmitate (PA) or lipopolysaccharide (LPS) to induce an inflammatory response.[7]

-

Concurrently with the inflammatory stimulus, cells are treated with varying concentrations of BVT-2733 (e.g., 25-100 µM) for 24 hours.[7]

-

Following treatment, cell culture supernatants are collected to measure the protein levels of inflammatory cytokines (e.g., MCP-1, IL-6) by ELISA.[3]

-

Cells are harvested for RNA extraction and subsequent analysis of inflammatory gene expression (e.g., MCP-1, IL-6, TNF-α) by real-time RT-PCR.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to BVT-2733.

Caption: Mechanism of action of BVT-2733 in inhibiting 11β-HSD1.

Caption: Experimental workflow for in vivo studies of BVT-2733.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. xcessbio.com [xcessbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

BVT-2733 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-2733 hydrochloride is a potent and selective non-steroidal inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol.[3][4] By inhibiting 11β-HSD1, this compound effectively reduces intracellular glucocorticoid concentrations, making it a valuable tool for investigating the roles of glucocorticoids in various physiological and pathological processes. This document provides a comprehensive overview of the technical properties, experimental protocols, and signaling pathways associated with this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound BVT-2733. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 376641-65-5 | N/A |

| Parent CAS Number | 376640-41-4 | N/A |

| Molecular Formula | C₁₇H₂₂Cl₂N₄O₃S₂ | [5] |

| Molecular Weight | 465.42 g/mol | [5] |

| Purity | ≥98% | [6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO, insoluble in water. | [2][6] |

| Storage | Store at -20°C as a powder for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2] |

Pharmacological Properties

BVT-2733 is a selective inhibitor of 11β-HSD1, with significantly higher potency for the murine enzyme compared to the human enzyme. This selectivity makes it a particularly useful tool for preclinical studies in mouse models.

| Parameter | Value | Species | Reference |

| IC₅₀ | 96 nM | Mouse | [1] |

| IC₅₀ | 3341 nM | Human | [1] |

The inhibitory activity of BVT-2733 on 11β-HSD1 leads to a variety of biological effects, primarily related to the modulation of glucocorticoid signaling. These effects have been investigated in the context of metabolic diseases and inflammation.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of BVT-2733 is the inhibition of 11β-HSD1, which catalyzes the conversion of inactive 11-dehydrocorticosterone (B106187) (in rodents) or cortisone (in humans) to active corticosterone (B1669441) or cortisol, respectively. This enzymatic reaction is a key step in amplifying intracellular glucocorticoid signaling.

By reducing the intracellular levels of active glucocorticoids, BVT-2733 has been shown to modulate inflammatory signaling pathways. Specifically, its anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB and NLRP1 inflammasome signaling pathways.[6][7]

Experimental Protocols

In Vivo Studies in Mice

BVT-2733 has been extensively used in murine models of obesity, inflammation, and metabolic syndrome. A general protocol for in vivo administration is as follows:

-

Animal Model: Diet-induced obese C57BL/6J mice are a commonly used model.[8][9]

-

Formulation: BVT-2733 is typically administered orally. For oral gavage, it can be formulated in a suitable vehicle. One example of a vehicle for in vivo use is a solution of 50 μL of a clarified DMSO stock solution added to 400 μL of PEG300, mixed, followed by the addition of 50 μL of Tween80, and then brought to a final volume of 1 mL with ddH₂O.[2] It is recommended to prepare this formulation freshly on the day of use.[1]

-

Dosage and Administration: A common dosage is 100 mg/kg of body weight, administered orally twice daily.[1][8] The treatment duration can vary depending on the study, with protocols ranging from 2 to 4 weeks being reported.[1][8]

-

Outcome Measures: Key parameters to assess include body weight, glucose tolerance, insulin (B600854) sensitivity, and the expression of inflammation-related genes (e.g., MCP-1, TNF-α) in adipose tissue.[8][9]

In Vitro Cell-Based Assays

BVT-2733 is also effective in cell-based assays to study its effects on inflammation and metabolism at the cellular level.

-

Cell Lines: Commonly used cell lines include murine J774A.1 macrophages and 3T3-L1 preadipocytes, as well as human THP-1 cells.[10][11]

-

Treatment Conditions: Cells are typically pre-treated with BVT-2733 (e.g., 50-100 µM) for a short period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or palmitate (PA).[1][11] The total incubation time with BVT-2733 and the stimulus is often 24 hours.[1][6]

-

Assays:

-

Gene Expression Analysis: Real-time RT-PCR can be used to measure the mRNA levels of inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) and other target genes.[10][11]

-

Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure the protein levels of secreted cytokines in the cell culture medium.[1][11]

-

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the role of 11β-HSD1 and local glucocorticoid metabolism in health and disease. Its selectivity for the murine enzyme makes it particularly well-suited for preclinical animal studies. The information provided in this technical guide offers a solid foundation for designing and conducting experiments with this potent and selective inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medkoo.com [medkoo.com]

- 8. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Biological Activity of BVT-2733 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-2733 hydrochloride is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular regeneration of active glucocorticoids. By modulating local glucocorticoid levels, BVT-2733 has demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases, including obesity, type 2 diabetes, and arthritis. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, mechanism of action, and biological effects. While the precise, proprietary synthesis protocol remains within patent literature, this document outlines a plausible synthetic route based on established organic chemistry principles. Furthermore, it details experimental protocols for in vitro and in vivo studies and presents key quantitative data from published research. Signaling pathways influenced by BVT-2733 are also visualized to facilitate a deeper understanding of its pharmacological effects.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-chloro-2-methyl-N-(4-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-1,3-thiazol-2-yl)benzenesulfonamide hydrochloride |

| Synonyms | BVT2733, BVT-2733 |

| CAS Number | 376641-65-5 (hydrochloride) |

| Molecular Formula | C₁₇H₂₂Cl₂N₄O₃S₂ |

| Molecular Weight | 465.42 g/mol |

Synthesis Pathway of this compound

The detailed synthesis protocol for this compound is proprietary and is understood to be contained within patent filings by China Pharmaceutical University. As this specific patent is not publicly accessible, a definitive, step-by-step synthesis pathway cannot be provided. However, based on the chemical structure of BVT-2733, a plausible synthetic route can be proposed, involving the coupling of a substituted benzenesulfonamide (B165840) and a functionalized thiazole (B1198619) derivative, followed by hydrochloride salt formation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the sulfonamide bond, leading to two key precursors: 2-amino-4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazole and 3-chloro-2-methylbenzenesulfonyl chloride.

Hypothetical Synthesis Scheme

The forward synthesis could proceed as follows:

-

Synthesis of 2-amino-4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazole:

-

Reaction of a suitable α-haloketone with thiourea (B124793) to form the 2-aminothiazole (B372263) ring.

-

Alkylation of the thiazole at the 4-position with a suitable electrophile containing a carboxylic acid or ester functionality.

-

Amide coupling of the resulting carboxylic acid with 1-methylpiperazine.

-

-

Synthesis of 3-chloro-2-methylbenzenesulfonyl chloride:

-

Chlorosulfonation of 2-chlorotoluene.

-

-

Coupling and Salt Formation:

-

Reaction of 2-amino-4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazole with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

-

Treatment of the resulting free base with hydrochloric acid to yield this compound.

-

It is critical to note that this proposed pathway is illustrative and has not been experimentally verified. The actual synthesis may involve different reagents, protecting groups, and reaction conditions to optimize yield and purity.

Mechanism of Action and Signaling Pathways

BVT-2733 exerts its pharmacological effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and macrophages.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol (in humans) or 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) (in rodents), thereby amplifying intracellular glucocorticoid signaling.[2][3]

By inhibiting 11β-HSD1, BVT-2733 reduces the local concentration of active glucocorticoids within target cells. This leads to a downstream modulation of glucocorticoid receptor (GR)-mediated gene transcription. In inflammatory and metabolic disease states, where local glucocorticoid activity is often dysregulated, this inhibition can have beneficial effects.

Signaling Pathway in Macrophage-Mediated Inflammation

In macrophages, glucocorticoids can have both pro- and anti-inflammatory effects depending on their concentration and the cellular context.[4] 11β-HSD1 activity is upregulated in activated macrophages, contributing to a pro-inflammatory environment.[1] BVT-2733, by reducing intracellular corticosterone, can attenuate the expression of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of BVT-2733.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Condition | Result | Reference |

| IC₅₀ (mouse 11β-HSD1) | - | Enzyme assay | 96 nM | |

| IC₅₀ (human 11β-HSD1) | - | Enzyme assay | 3341 nM | |

| MCP-1 mRNA expression | J774A.1 macrophages | LPS-stimulated | Significant reduction with BVT-2733 | [5] |

| IL-6 mRNA expression | J774A.1 macrophages | LPS-stimulated | Significant reduction with BVT-2733 | [5] |

Table 2: In Vivo Efficacy in Diet-Induced Obese Mice

| Parameter | Treatment Group | Result | Reference |

| Body Weight | BVT-2733 (100 mg/kg) | Significant decrease compared to vehicle | [5][6] |

| Glucose Tolerance | BVT-2733 (100 mg/kg) | Improved compared to vehicle | [5][6] |

| Adipose MCP-1 mRNA | BVT-2733 (100 mg/kg) | Significant decrease compared to vehicle | [5] |

| Adipose TNF-α mRNA | BVT-2733 (100 mg/kg) | Significant decrease compared to vehicle | [5] |

| Adipose F4/80+ Macrophages | BVT-2733 (100 mg/kg) | Significant decrease in infiltration | [5] |

Experimental Protocols

In Vitro Macrophage Inflammation Assay

This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of BVT-2733.[5]

-

Cell Culture:

-

Culture J774A.1 murine macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Plate cells at a density of 2 x 10⁵ cells/well in a 24-well plate and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of BVT-2733 (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.

-

-

Endpoint Analysis (Quantitative PCR):

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., MCP-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

In Vivo Diet-Induced Obesity Model

This protocol is based on methodologies described in studies evaluating the metabolic effects of BVT-2733.[5][6]

-

Animal Model:

-

Use male C57BL/6J mice.

-

Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks). A control group is fed a standard chow diet.

-

-

Treatment:

-

Randomly assign obese mice to treatment groups: vehicle control and BVT-2733.

-

Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 100 mg/kg) daily for several weeks (e.g., 4 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Monitor body weight and food intake regularly.

-

Perform metabolic tests such as glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).

-

At the end of the study, collect blood for analysis of plasma insulin, glucose, and lipids.

-

Harvest tissues (e.g., liver, adipose tissue) for gene expression analysis (qPCR) or histological examination.

-

Conclusion

This compound is a promising therapeutic candidate for metabolic and inflammatory diseases due to its selective inhibition of 11β-HSD1. Preclinical data strongly support its efficacy in improving metabolic parameters and reducing inflammation. While the detailed synthesis pathway remains proprietary, the information compiled in this guide provides a robust foundation for researchers and drug development professionals interested in this compound. Further investigation into its clinical potential is warranted.

References

- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Macrophage 11β-HSD-1 deficiency promotes inflammatory angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

BVT-2733 Hydrochloride: A Selective 11β-HSD1 Inhibitor for Metabolic Syndrome Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. A key underlying mechanism implicated in the pathogenesis of this syndrome is the tissue-specific over-activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in metabolic tissues such as the liver and adipose tissue. BVT-2733 hydrochloride is a potent and selective small molecule inhibitor of 11β-HSD1. This technical guide provides a comprehensive overview of BVT-2733 as a research tool for investigating the role of 11β-HSD1 in metabolic syndrome and as a potential therapeutic agent. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols for its use, and present relevant signaling pathways and experimental workflows.

Introduction: The Role of 11β-HSD1 in Metabolic Syndrome

While circulating cortisol levels are often normal in individuals with metabolic syndrome, the localized production of cortisol within specific tissues is emerging as a critical pathogenic factor.[1] The enzyme 11β-HSD1 is highly expressed in key metabolic tissues, including the liver and adipose tissue.[2] In the liver, excess cortisol promotes hepatic glucose output through gluconeogenesis.[1] In adipose tissue, it facilitates adipogenesis, leading to visceral fat accumulation.[1] This localized increase in glucocorticoid activity contributes significantly to the features of metabolic syndrome, which bear a striking resemblance to Cushing's syndrome, a condition characterized by systemic glucocorticoid excess.[1][3]

Selective inhibition of 11β-HSD1 has therefore become a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[2][4] By reducing the intracellular conversion of cortisone to cortisol in target tissues, 11β-HSD1 inhibitors can ameliorate the detrimental effects of excess local glucocorticoid action.

This compound: Mechanism of Action

BVT-2733 is a selective inhibitor of the 11β-HSD1 enzyme.[5] Its mechanism of action is centered on blocking the catalytic site of 11β-HSD1, thereby preventing the conversion of cortisone to cortisol. This targeted inhibition reduces the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is prevalent, such as the liver and adipose tissue, without affecting systemic cortisol levels. This tissue-specific action is a key advantage, potentially minimizing the side effects associated with systemic glucocorticoid blockade.

The signaling pathway affected by BVT-2733 is illustrated in the following diagram:

Caption: Mechanism of action of BVT-2733.

Preclinical Efficacy of BVT-2733 in Metabolic Syndrome Models

BVT-2733 has demonstrated significant efficacy in preclinical models of diet-induced obesity and metabolic syndrome.[5][6] In these studies, treatment with BVT-2733 has been shown to not only prevent the development of obesity but also to induce weight loss and improve key metabolic parameters.[5][7]

Effects on Body Weight and Adiposity

In diet-induced obese C57BL/6J mice, oral administration of BVT-2733 resulted in a significant reduction in body weight compared to vehicle-treated controls.[5][7] This effect was accompanied by a decrease in the mass of visceral fat pads.[3]

Improvement in Glucose Homeostasis

BVT-2733 treatment has been shown to improve glucose tolerance and insulin sensitivity in animal models.[5][7] This is a critical finding, as insulin resistance is a cornerstone of metabolic syndrome.

Anti-inflammatory Effects in Adipose Tissue

Obesity is associated with a state of chronic low-grade inflammation in adipose tissue, which contributes to insulin resistance.[5] BVT-2733 has been shown to suppress this inflammation by down-regulating the expression of pro-inflammatory genes such as monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][8] Furthermore, treatment with BVT-2733 reduces the infiltration of macrophages into adipose tissue.[5][7]

Modulation of Adipokine Expression

BVT-2733 treatment has been observed to normalize the expression of key adipokines. It upregulates the expression of beneficial adipokines like adiponectin and vaspin while down-regulating resistin.[5][6]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of BVT-2733.

Table 1: Effects of BVT-2733 on Metabolic Parameters in Diet-Induced Obese Mice [5][7][9]

| Parameter | Control (High-Fat Diet) | BVT-2733 (100 mg/kg) | Outcome |

| Body Weight Change | Increased | Decreased | Attenuation of weight gain |

| Glucose Tolerance | Impaired | Improved | Enhanced glucose disposal |

| Insulin Levels | Elevated | Reduced | Improved insulin sensitivity |

| Adiponectin mRNA | Decreased | Increased | Favorable adipokine profile |

| Leptin (serum) | Increased | Decreased | Reflects reduced adiposity |

| Resistin mRNA | Increased | Decreased | Favorable adipokine profile |

Table 2: Effects of BVT-2733 on Adipose Tissue Inflammation in Diet-Induced Obese Mice [5][10]

| Parameter | Control (High-Fat Diet) | BVT-2733 (100 mg/kg) | Outcome |

| Macrophage Infiltration (F4/80+ cells) | Increased | Decreased | Reduced inflammation |

| MCP-1 mRNA Expression | Increased | Decreased | Reduced chemokine expression |

| TNF-α mRNA Expression | Increased | Decreased | Reduced pro-inflammatory cytokine |

| IL-6 mRNA Expression | Increased | Decreased | Reduced pro-inflammatory cytokine |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the evaluation of BVT-2733 in a diet-induced obesity mouse model.[5][7]

Animal Model of Diet-Induced Obesity

-

Animals: Male C57BL/6J mice, 6-8 weeks of age.

-

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: Acclimatize mice for one week on a standard chow diet. Subsequently, feed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 24 weeks to induce obesity and metabolic syndrome. A control group should be maintained on a normal chow diet (NC).

-

Monitoring: Monitor body weight and food intake weekly.

BVT-2733 Administration

-

Compound Preparation: this compound can be synthesized according to patent information or obtained from a commercial supplier.[7] For oral administration, suspend BVT-2733 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing: Administer BVT-2733 orally at a dose of 100 mg/kg body weight once daily for a period of four weeks.[5][7] The vehicle-treated HFD group should receive an equivalent volume of the vehicle.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Fast mice for 16 hours overnight.

-

Baseline Glucose: Measure baseline blood glucose from the tail vein using a glucometer.

-

Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Tissue Collection and Analysis

-

Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize mice and collect blood and various tissues (e.g., epididymal white adipose tissue, liver).

-

Gene Expression Analysis (Real-Time PCR):

-

Isolate total RNA from adipose tissue using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for genes of interest (e.g., Adipoq, Lep, Retn, Mcp-1, Tnf, Il6).

-

Normalize gene expression to a housekeeping gene (e.g., β-actin).

-

-

Immunohistochemistry for Macrophage Infiltration:

-

Fix adipose tissue in 4% paraformaldehyde and embed in paraffin.

-

Section the tissue and perform immunohistochemical staining using an antibody against the macrophage marker F4/80.

-

Quantify the number of F4/80-positive cells per unit area.

-

The following diagram illustrates a typical experimental workflow for evaluating BVT-2733:

Caption: A typical experimental workflow for BVT-2733 evaluation.

Conclusion

This compound is a valuable research tool for investigating the role of 11β-HSD1 in metabolic syndrome. Its selectivity and demonstrated efficacy in preclinical models make it a strong candidate for further investigation as a potential therapeutic agent. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of 11β-HSD1 inhibition in the context of metabolic disease. The anti-inflammatory effects of BVT-2733 in adipose tissue highlight the intricate link between metabolic dysregulation and inflammation, offering a promising avenue for future research.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

BVT-2733: A Technical Guide to its Role in Glucocorticoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-2733 is a potent and selective, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. By blocking the conversion of inactive cortisone (B1669442) to active cortisol within cells, BVT-2733 has demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BVT-2733, its quantitative effects on 11β-HSD1, and detailed methodologies from key preclinical studies. The information presented herein is intended to support further research and development of 11β-HSD1 inhibitors as a promising therapeutic class.

Introduction: The Rationale for 11β-HSD1 Inhibition

Glucocorticoids, primarily cortisol in humans and corticosterone (B1669441) in rodents, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. While systemic glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, the intracellular concentration of active glucocorticoids is finely tuned by the activity of 11β-HSD enzymes.

There are two main isoforms of 11β-HSD:

-

11β-HSD1: Primarily a reductase, it converts inactive cortisone (in humans) or 11-dehydrocorticosterone (B106187) (in rodents) to active cortisol or corticosterone, respectively. It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the brain.

-

11β-HSD2: A dehydrogenase that inactivates cortisol to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol.

In states of metabolic disease such as obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in adipose tissue and the liver. This leads to local amplification of glucocorticoid action, contributing to insulin (B600854) resistance, dyslipidemia, and central obesity. Consequently, the selective inhibition of 11β-HSD1 has emerged as a compelling therapeutic strategy to ameliorate the metabolic abnormalities associated with glucocorticoid excess.

BVT-2733 was developed as a selective inhibitor of 11β-HSD1, with the aim of reducing intracellular cortisol levels in target tissues without affecting systemic cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid deficiency.

Mechanism of Action of BVT-2733

BVT-2733 exerts its pharmacological effects by directly inhibiting the enzymatic activity of 11β-HSD1. This inhibition prevents the regeneration of active glucocorticoids within cells, thereby dampening the downstream signaling cascades mediated by the glucocorticoid receptor (GR).

An In-depth Technical Guide to BVT-2733 Hydrochloride and its Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-2733 hydrochloride is a potent, selective, and orally active non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol in humans (and corticosterone (B1669441) in rodents). By inhibiting 11β-HSD1, BVT-2733 effectively reduces intracellular glucocorticoid concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned BVT-2733 as a promising therapeutic candidate for metabolic syndrome, type 2 diabetes, obesity, and inflammatory conditions. A significant consideration in the development of 11β-HSD1 inhibitors is their potential impact on the Hypothalamic-Pituitary-Adrenal (HPA) axis. This guide provides a comprehensive technical overview of BVT-2733, with a specific focus on its effects on the HPA axis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

BVT-2733 is a small molecule inhibitor that demonstrates high selectivity for 11β-HSD1.[1] Its primary pharmacological effect is the reduction of active glucocorticoids within target tissues, thereby mitigating the downstream effects of excessive glucocorticoid action, such as insulin (B600854) resistance, dyslipidemia, and central obesity.[2][3][4]

Chemical Properties:

| Property | Value |

| Chemical Name | 3-chloro-2-methyl-N-(4-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-1,3-thiazol-2-yl)benzenesulfonamide hydrochloride |

| Molecular Formula | C₁₇H₂₁ClN₄O₃S₂ · HCl |

| Molecular Weight | 499.42 g/mol |

Mechanism of Action: Inhibition of 11β-HSD1

11β-HSD1 is a bidirectional enzyme, but in vivo, it predominantly functions as a reductase, converting cortisone to cortisol. This intracellular amplification of glucocorticoid signaling is particularly relevant in metabolic and inflammatory processes. BVT-2733 competitively inhibits the active site of 11β-HSD1, preventing this conversion.

References

- 1. researchgate.net [researchgate.net]

- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 4. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BVT-2733 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BVT-2733 hydrochloride, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in metabolic and inflammatory diseases.

Core Mechanism of Action

This compound is an orally active, non-steroidal small molecule that selectively inhibits the 11β-HSD1 enzyme.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and bone.[3][4] By inhibiting 11β-HSD1, BVT-2733 reduces intracellular glucocorticoid levels, mitigating their downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Species | IC50 (nM) | Reference |

| 11β-HSD1 | Mouse | 96 | [1][2] |

| 11β-HSD1 | Human | 3341 | [1][2] |

Table 2: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Body Weight | BVT-2733 (100 mg/kg, p.o., twice daily for 4 weeks) | Decreased compared to vehicle control | [4][5][6] |

| Glucose Tolerance | BVT-2733 (100 mg/kg, p.o., twice daily for 4 weeks) | Enhanced compared to vehicle control | [4][5][6] |

| Insulin (B600854) Sensitivity | BVT-2733 (100 mg/kg, p.o., twice daily for 4 weeks) | Enhanced compared to vehicle control | [4][5][6] |

| Adipose Tissue Macrophage Infiltration | BVT-2733 (100 mg/kg, p.o., twice daily for 4 weeks) | Decreased number of F4/80 positive macrophages | [5][6] |

| Inflammatory Gene Expression (MCP-1, TNF-α) in Adipose Tissue | BVT-2733 (100 mg/kg, p.o., twice daily for 4 weeks) | Down-regulated compared to vehicle control | [4][5][6] |

Table 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Arthritis Severity | BVT-2733 (100 mg/kg, p.o., twice daily for 2 weeks) | Attenuated compared to vehicle control | [2] |

| Serum TNF-α, IL-1β, IL-6, IL-17 levels | BVT-2733 (100 mg/kg, p.o., twice daily for 2 weeks) | Decreased compared to vehicle control | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of BVT-2733 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Preclinical development workflow for BVT-2733.

Key Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (General Protocol)

-

Enzyme Source: Microsomes from cells overexpressing either human or mouse 11β-HSD1.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Incubation: this compound is pre-incubated with the enzyme and cofactor for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, cortisone.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Detection: The amount of cortisol produced is quantified using methods such as HPLC or specific immunoassays.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Macrophage Inflammation Assay (J774A.1 cells)

-

Cell Culture: J774A.1 murine macrophages are cultured in appropriate media.

-

Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or palmitate (PA) to induce an inflammatory response.[5][6]

-

Treatment: Cells are co-treated with various concentrations of this compound.[2]

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).[2]

-

Analysis:

Adipocyte Differentiation and Inflammation Assay (3T3-L1 cells)

-

Preadipocyte Culture: 3T3-L1 preadipocytes are grown to confluence.

-

Differentiation Induction: Differentiation is induced using a cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

-

Mature Adipocyte Culture: After differentiation, cells are maintained in a medium containing insulin.

-

Inflammation Induction: Mature adipocytes are treated with an inflammatory stimulus like palmitate (PA).[2]

-

Treatment: Cells are co-treated with this compound.[2]

-

Analysis: The expression of inflammatory markers (e.g., MCP-1) is assessed by RT-qPCR.[2]

Osteoblast Differentiation Assay (MC3T3-E1 cells)

-

Cell Culture: MC3T3-E1 preosteoblast cells are cultured.

-

Induction of Glucocorticoid Excess: Cells can be engineered to overexpress 11β-HSD1 and then treated with its substrate, dehydrocorticosterone (DHC), to mimic local glucocorticoid excess.[3]

-

Treatment: Cells are treated with this compound to assess its ability to rescue osteoblast function.[3]

-

Analysis of Osteogenic Markers: The effects on osteoblast differentiation are evaluated by measuring:

-

Alkaline phosphatase (ALP) activity.[3]

-

Calcium nodule formation (e.g., by Alizarin Red staining).[3]

-

Expression of osteogenic genes such as ALP, bone sialoprotein (BSP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN) by RT-qPCR.[3]

-

In Vivo Diet-Induced Obesity (DIO) Mouse Model

-

Diet: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 24 weeks) to induce obesity, glucose intolerance, and insulin resistance.[5][6]

-

Treatment: A cohort of HFD-fed mice is treated with this compound (e.g., 100 mg/kg, orally, twice daily) for a specified duration (e.g., 4 weeks).[5][6][7] A control group receives the vehicle.

-

Assessments:

-

Metabolic Parameters: Body weight, food intake, glucose tolerance (intraperitoneal glucose tolerance test), and insulin sensitivity are monitored.[4][5][6][7]

-

Adipose Tissue Analysis: At the end of the study, adipose tissue is collected for:

-

Serum Analysis: Blood samples are collected to measure levels of insulin, glucose, and inflammatory cytokines.[2][5]

-

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

The Effect of BVT-2733 on Adipose Tissue Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity is intrinsically linked to a state of chronic, low-grade inflammation within adipose tissue, a key factor in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. This inflammation is characterized by the infiltration and activation of immune cells, particularly macrophages, and the dysregulated production of pro-inflammatory cytokines and adipokines. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which amplifies intracellular glucocorticoid action, has emerged as a critical regulator in the nexus of obesity and inflammation. This technical guide details the effects of BVT-2733, a selective 11β-HSD1 inhibitor, on mitigating adipose tissue inflammation. Both in vivo and in vitro studies have demonstrated that BVT-2733 can suppress inflammatory gene expression, reduce macrophage infiltration, and improve the overall metabolic profile in diet-induced obese models. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

Adipose tissue is no longer considered a passive energy storage depot but a dynamic endocrine organ that secretes a variety of bioactive molecules, including adipokines and cytokines. In the obese state, adipocyte hypertrophy and hypoxia trigger a cascade of inflammatory responses. This leads to the recruitment of macrophages, which, along with adipocytes, contribute to an increased production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][2] This inflammatory milieu within the adipose tissue is a major contributor to systemic insulin resistance.

The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid effects. Elevated 11β-HSD1 expression in adipose tissue is associated with obesity and metabolic syndrome.[3] BVT-2733 is a potent and selective inhibitor of 11β-HSD1 and is being investigated as a therapeutic agent to counteract the metabolic complications of obesity.[4] This guide focuses on the specific effects of BVT-2733 on the inflammatory processes within adipose tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of BVT-2733 on markers of adipose tissue inflammation.

Table 1: Effect of BVT-2733 on Pro-inflammatory Gene Expression in Adipose Tissue of Diet-Induced Obese Mice.[1][2][5]

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. NC) |

| TNF-α | High-Fat Diet (HFD) | ~2.5 |

| HFD + BVT-2733 | ~1.5 | |

| MCP-1 | High-Fat Diet (HFD) | ~3.0 |

| HFD + BVT-2733 | ~1.8 | |

| IL-6 | High-Fat Diet (HFD) | No significant change |

| HFD + BVT-2733 | No significant change |

NC: Normal Chow

Table 2: Effect of BVT-2733 on Macrophage Infiltration in Adipose Tissue of Diet-Induced Obese Mice.[1][5][6]

| Marker | Treatment Group | Measurement | Result |

| F4/80+ cells | High-Fat Diet (HFD) | Immunohistochemistry (cells/field) | Increased vs. NC |

| HFD + BVT-2733 | Immunohistochemistry (cells/field) | Decreased vs. HFD | |

| F4/80 mRNA | High-Fat Diet (HFD) | Real-Time PCR (fold change) | Increased vs. NC |

| HFD + BVT-2733 | Real-Time PCR (fold change) | Decreased vs. HFD | |

| F4/80+ cells | High-Fat Diet (HFD) | Flow Cytometry (% of SVF) | Increased vs. NC |

| HFD + BVT-2733 | Flow Cytometry (% of SVF) | Decreased vs. HFD | |

| CD11b+ CD11c+ M1 Macrophages | High-Fat Diet (HFD) | Flow Cytometry (% of F4/80+ cells) | Increased vs. NC |

| HFD + BVT-2733 | Flow Cytometry (% of F4/80+ cells) | Decreased vs. HFD |

SVF: Stromal Vascular Fraction

Table 3: Effect of BVT-2733 on Inflammatory Gene Expression in Cultured Macrophages and Adipocytes.[1][2]

| Cell Type | Treatment | Gene | Relative mRNA Expression (Fold Change vs. Control) |

| J774A.1 Macrophages | LPS + BVT-2733 | MCP-1 | Decreased vs. LPS alone |

| LPS + BVT-2733 | IL-6 | Decreased vs. LPS alone | |

| 3T3-L1 Preadipocytes | LPS + BVT-2733 | MCP-1 | Decreased vs. LPS alone |

| LPS + BVT-2733 | IL-6 | Decreased vs. LPS alone | |

| J774A.1 Macrophages | PA + BVT-2733 | MCP-1 | Decreased vs. PA alone |

| PA + BVT-2733 | IL-6 | Decreased vs. PA alone |

LPS: Lipopolysaccharide; PA: Palmitic Acid

Signaling Pathways and Experimental Workflow

Signaling Pathway of 11β-HSD1 Inhibition by BVT-2733 in Adipose Tissue Inflammation

Caption: Mechanism of BVT-2733 in reducing adipose tissue inflammation.

Experimental Workflow for In Vivo Studies

Caption: Workflow for evaluating BVT-2733 in diet-induced obese mice.

Experimental Protocols

In Vivo Animal Studies

-

Animal Model: Male C57BL/6J mice were utilized.[2]

-

Diet: Mice were fed either a normal chow diet (NC) or a high-fat diet (HFD) for 24 weeks to induce obesity.[3]

-

Treatment: Following the diet-induced obesity phase, HFD-fed mice were administered either BVT-2733 (typically 100 mg/kg, orally) or a vehicle control daily for four weeks.[5] A control group of NC-fed mice was also maintained.[2]

-

Tissue Collection: At the end of the treatment period, epididymal white adipose tissue was collected for analysis.[1]

-

Immunohistochemistry: Adipose tissue sections were stained with an antibody against the macrophage marker F4/80 to quantify macrophage infiltration.[6] The number of F4/80-positive cells was counted in multiple high-power fields.[7]

-

Flow Cytometry: The stromal vascular fraction (SVF) was isolated from adipose tissue. Cells were then stained with fluorescently labeled antibodies for F4/80, CD11b, and CD11c to identify and quantify different macrophage populations.[2][7]

-

Gene Expression Analysis (Real-Time RT-PCR): Total RNA was extracted from adipose tissue.[2] The expression levels of genes encoding for pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) and macrophage markers (F4/80) were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[1]

In Vitro Cell Culture Experiments

-

Cell Lines: J774A.1 macrophage and 3T3-L1 preadipocyte cell lines were used.[1]

-

Inflammatory Stimulation: Cells were stimulated with pro-inflammatory agents such as lipopolysaccharide (LPS) (e.g., 50 ng/ml) or palmitic acid (PA) (e.g., 100 µmol/L) to induce an inflammatory response.[2][7]

-

BVT-2733 Treatment: The effect of BVT-2733 was assessed by co-treating the stimulated cells with the inhibitor for 24 hours.[2]

-

Gene Expression Analysis: Following treatment, RNA was isolated from the cells, and the mRNA levels of MCP-1 and IL-6 were determined by real-time RT-PCR to assess the anti-inflammatory effect of BVT-2733.[4]

-

11β-HSD1 Knockdown and Overexpression: To confirm the role of 11β-HSD1, experiments involving RNA interference (siRNA) to knockdown the gene or lentiviral vectors to overexpress it were performed in macrophages.[1][7] The impact on inflammatory gene expression with and without BVT-2733 treatment was then evaluated.[3]

Conclusion

The selective 11β-HSD1 inhibitor, BVT-2733, demonstrates significant anti-inflammatory effects in adipose tissue.[4] By reducing the local conversion of cortisone to active cortisol, BVT-2733 effectively down-regulates the expression of key pro-inflammatory genes, including TNF-α and MCP-1, and decreases the infiltration of pro-inflammatory macrophages into the adipose tissue of diet-induced obese mice.[1] These findings are corroborated by in vitro studies showing a direct inhibitory effect of BVT-2733 on inflammatory pathways in both macrophages and adipocytes.[2] The ability of BVT-2733 to ameliorate adipose tissue inflammation highlights the therapeutic potential of 11β-HSD1 inhibition as a strategy to combat obesity-related metabolic disorders.[3][4] Further research and clinical trials are warranted to fully elucidate the translational applicability of these findings.

References

- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

Investigating BVT-2733 for Osteoporosis Treatment: A Technical Guide